

5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1525326

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine**

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of **5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine**, a substituted 7-azaindole of significant interest to the pharmaceutical and agrochemical research sectors. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its role in developing potent kinase inhibitors and other therapeutic agents.^{[1][2][3]} This document consolidates available data, presents theoretical and comparative analyses, and furnishes detailed, field-proven protocols for the experimental characterization of this compound. It is intended to serve as a vital resource for researchers, synthetic chemists, and drug development professionals engaged in programs utilizing this versatile heterocyclic building block.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bicyclic aromatic heterocycle that serves as a bioisostere for indole and purine systems.^[3] This structural motif is of paramount importance in modern drug discovery, with derivatives demonstrating a vast array of biological activities, including potent inhibition of protein kinases, which are crucial targets in oncology.^{[3][4]} The nitrogen atom in the pyridine ring allows for fine-tuning of

physicochemical properties such as solubility and pKa, and provides an additional hydrogen bond acceptor site, which can be critical for target binding and improving ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.^[3]

5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS No. 1190321-63-1) is a specifically functionalized derivative. The bromine atom at the C5 position serves as a versatile synthetic handle for introducing further complexity via cross-coupling reactions, while the methoxy group at C6 modulates the electronic and steric properties of the molecule, influencing its reactivity and biological interactions. Understanding the fundamental physical properties of this compound is the foundational first step for its effective use in synthesis, screening, and formulation.

Core Physicochemical Properties

The precise experimental determination of all physical properties for this specific compound is not extensively documented in publicly available literature. However, we can compile known data, calculated values, and draw logical comparisons with closely related analogs to provide a robust profile.

Property	Value / Description	Source / Method
IUPAC Name	5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine	---
Synonyms	5-Bromo-6-methoxy-7-azaindole	---
CAS Number	1190321-63-1	[5]
Molecular Formula	C ₈ H ₇ BrN ₂ O	Calculated
Molecular Weight	227.06 g/mol	Calculated
Appearance	Typically an off-white to yellow or brown solid.	General Observation
Melting Point	Not explicitly reported. For comparison, the parent compound 5-Bromo-1H-pyrrolo[2,3-b]pyridine melts at 178-182 °C. [6]	Comparative Data
Boiling Point	Not reported; expected to be high and likely to decompose before boiling at atmospheric pressure.	Theoretical
Solubility	Expected to be soluble in polar organic solvents like DMSO, DMF, and methanol; limited solubility in non-polar solvents and water.	Structural Analysis

Spectroscopic and Structural Profile

Spectroscopic analysis is non-negotiable for confirming the identity and purity of any research chemical.[\[7\]](#)[\[8\]](#) The following represents the expected spectroscopic signature for **5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine**.

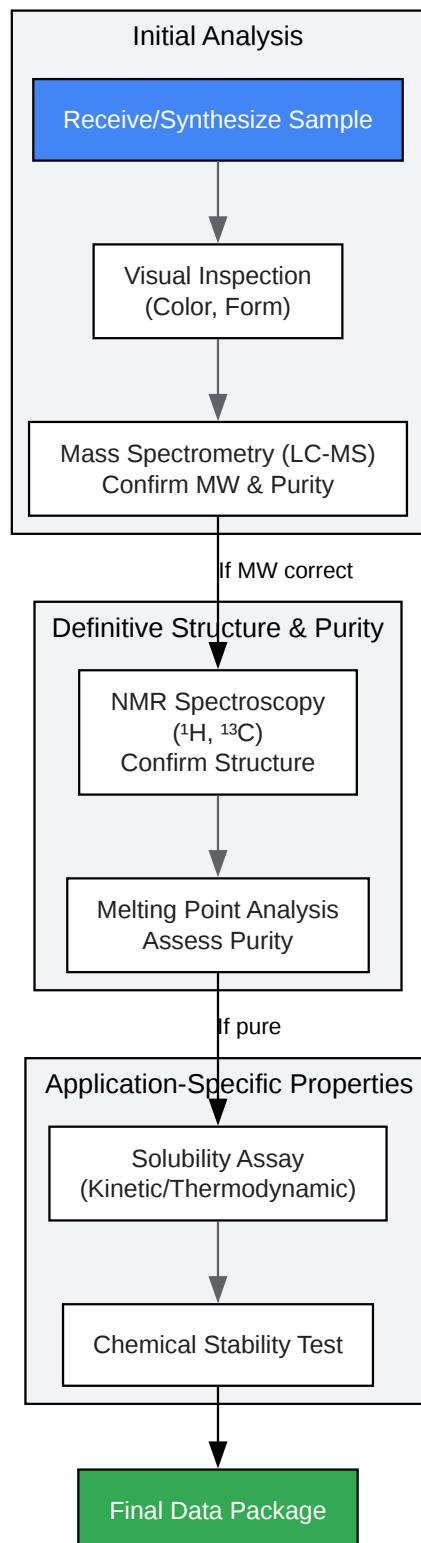
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrolo-pyridine core, a singlet for the methoxy group protons, and a broad singlet for the N-H proton of the pyrrole ring. Based on related structures, the aromatic protons would likely appear in the δ 7.0-8.5 ppm range, while the methoxy protons (-OCH₃) would be a sharp singlet around δ 3.9-4.1 ppm.[9] The N-H proton signal is often broad and can appear over a wide range (δ 10-12 ppm), its position being highly dependent on solvent and concentration.
- ^{13}C NMR: The carbon spectrum will confirm the presence of eight distinct carbon environments. Aromatic carbons typically resonate in the δ 100-150 ppm region, while the methoxy carbon will appear upfield, likely around δ 55-60 ppm.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. For **5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine**, the mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom. The two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, are present in nearly a 1:1 natural abundance. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks of almost equal intensity, separated by 2 mass units (e.g., at m/z 226 and 228 for the [M-H]⁻ ion or 228 and 230 for the [M+H]⁺ ion).


Experimental Determination of Physical Properties

For any new batch or newly synthesized material, it is imperative to perform in-house characterization. The following section provides standardized, reliable protocols for determining key physical properties.

Workflow for Physicochemical Characterization

The logical flow for characterizing a new batch of a research compound like **5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine** is outlined below. This systematic approach ensures that data is collected efficiently and reliably.

Workflow for Physicochemical Characterization

[Click to download full resolution via product page](#)

Caption: A logical workflow for the comprehensive physical characterization of a novel chemical entity.

Protocol for Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. Impurities disrupt the crystal lattice of a solid, typically causing the melting point to depress and broaden. A sharp melting range (≤ 2 °C) is a strong indicator of a highly pure compound.[11]

Methodology:

- Sample Preparation: Place a small amount (1-2 mg) of the dry, crystalline **5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine** into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.
- Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.
- Measurement:
 - Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly determine an approximate melting range.
 - Allow the apparatus to cool.
 - Using a fresh sample, set a slow heating ramp (1-2 °C/min) starting from approximately 20 °C below the approximate melting point.
- Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The range between these two temperatures is the melting range.
- Validation: Perform the measurement in triplicate to ensure reproducibility.

Protocol for Kinetic Solubility Assessment in Aqueous Buffer

Causality: For drug development, understanding a compound's aqueous solubility is critical as it directly impacts oral absorption and bioavailability. A kinetic solubility assay provides a high-

throughput method to estimate this property early in the discovery process.

Methodology:

- Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).
- Assay Plate Preparation: In a 96-well microplate, add the DMSO stock solution to a phosphate-buffered saline (PBS, pH 7.4) to achieve a final desired concentration (e.g., 100 μ M) and a low final DMSO percentage (e.g., 1-2%). Prepare a full dilution series.
- Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for precipitation to reach a state of equilibrium.
- Separation: Centrifuge the plate to pellet any precipitated solid.
- Quantification: Carefully transfer the supernatant to a new analysis plate. Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, by comparing against a calibration curve prepared in a DMSO/buffer mixture.
- Validation: The highest concentration at which no precipitation is observed is reported as the kinetic solubility.

Conclusion

5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is a valuable heterocyclic building block with significant potential in medicinal chemistry. This guide has synthesized the available data on its core physical properties and provided a framework for its empirical characterization. The bromine and methoxy functionalities provide strategic points for chemical modification, while the 7-azaindole core offers a proven scaffold for interaction with biological targets.^[12] Rigorous adherence to the characterization workflows and protocols outlined herein will ensure the quality and reproducibility of research and development efforts that leverage this important molecule.

References

- Various Authors. (n.d.). 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed.
- ACS Publications. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. *Journal of Medicinal Chemistry*.
- PubMed. (2023).
- Britannica. (n.d.). Physical properties of heterocyclic compounds.
- NIH. (n.d.). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity.
- MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors.
- Jetir.Org. (n.d.). NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS.
- MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.
- ResearchGate. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
- TCI Chemicals. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
- BLDpharm. (n.d.). **5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine**.
- Chemical & Pharmaceutical Bulletin. (n.d.). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1190321-63-1|5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine|BLD Pharm [bldpharm.com]

- 6. 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Heterocyclic compound - Aromaticity, Structure, Reactivity | Britannica [britannica.com]
- 8. mdpi.com [mdpi.com]
- 9. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 10. researchgate.net [researchgate.net]
- 11. jetir.org [jetir.org]
- 12. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1525326#5-bromo-6-methoxy-1h-pyrrolo-2-3-b-pyridine-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com